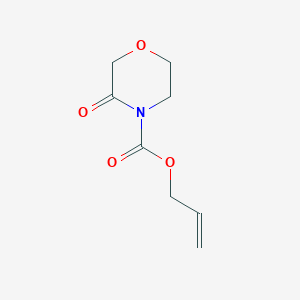
Allyl 3-oxomorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol This compound is characterized by the presence of an allyl group attached to a morpholine ring, which is further substituted with a carboxylate and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-oxomorpholine-4-carboxylate typically involves the reaction of morpholine with allyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Allyl 3-oxomorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Allyl 3-oxomorpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Allyl chloroformate: Used in similar synthetic reactions but has different reactivity and applications.
Morpholine derivatives: Share the morpholine ring structure but differ in their substituents and properties.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
prop-2-enyl 3-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-4-13-8(11)9-3-5-12-6-7(9)10/h2H,1,3-6H2 |
InChI Key |
VRDBKFDYNQXZEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCOCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
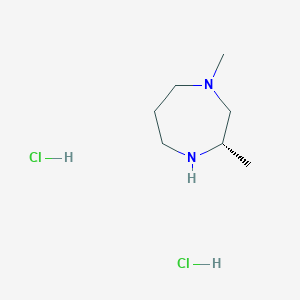
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11752757.png)
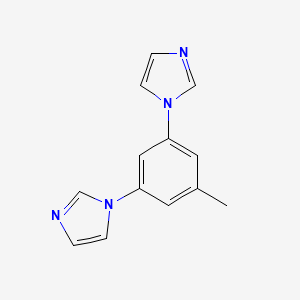
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
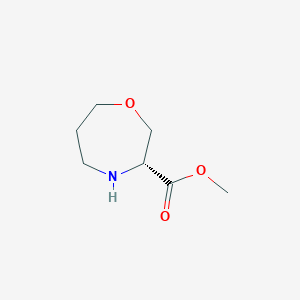
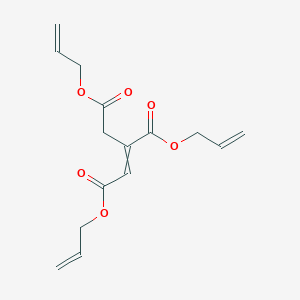
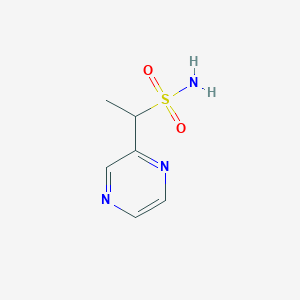
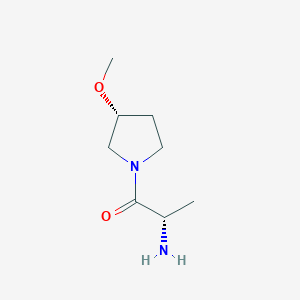
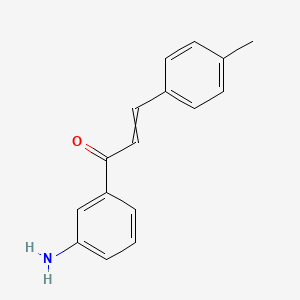
![[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11752800.png)
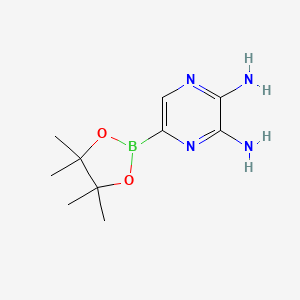
![tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate](/img/structure/B11752811.png)
